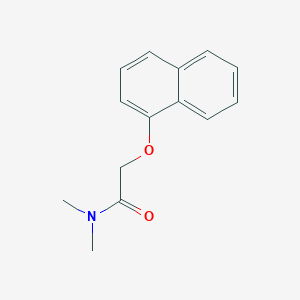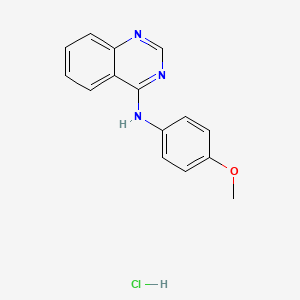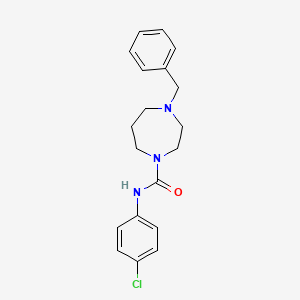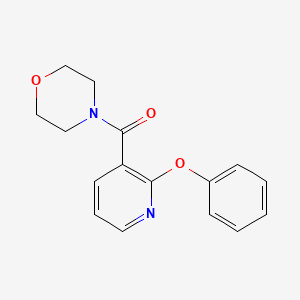![molecular formula C16H14FN3O B7481136 N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide](/img/structure/B7481136.png)
N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide, also known as FN1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FN1 is a benzimidazole derivative that has been synthesized through a number of methods, and its mechanism of action has been studied extensively.
科学的研究の応用
N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide has been studied extensively for its potential applications in various fields, including cancer research, neurology, and infectious diseases. In cancer research, N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurology, N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In infectious diseases, N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide has been shown to have antimicrobial activity against a number of bacterial and fungal pathogens.
作用機序
The mechanism of action of N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide involves its binding to tubulin, a protein involved in the formation of microtubules. N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide binds to the colchicine binding site of tubulin, leading to the disruption of microtubule formation and the induction of apoptosis in cancer cells. In neurology, N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide has been shown to inhibit the aggregation of beta-amyloid, a protein implicated in the pathogenesis of Alzheimer's disease, leading to improved cognitive function. In infectious diseases, N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide has been shown to disrupt the cell wall of bacterial and fungal pathogens, leading to their death.
Biochemical and physiological effects:
N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of beta-amyloid aggregation in neurology, and the disruption of cell walls in bacterial and fungal pathogens. N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide has several advantages for lab experiments, including its high purity levels and its ability to inhibit the growth and proliferation of cancer cells. However, N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the study of N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide, including the development of more efficient synthesis methods, the optimization of its structure for specific applications, and the exploration of its potential as a therapeutic agent in various diseases. N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide may also be studied further for its potential as a tool in drug discovery and development.
合成法
N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide has been synthesized through a number of methods, including the reaction of 3-fluorobenzylamine with 5-carboxy-2-aminobenzimidazole, followed by N-methylation of the resulting intermediate. Another method involves the reaction of 3-fluorobenzaldehyde with 5-carboxy-2-aminobenzimidazole, followed by reduction of the resulting intermediate with sodium borohydride. These methods have been optimized to produce high yields of N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide with purity levels suitable for scientific research applications.
特性
IUPAC Name |
N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-20(9-11-3-2-4-13(17)7-11)16(21)12-5-6-14-15(8-12)19-10-18-14/h2-8,10H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXFNQXZQVDQTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)F)C(=O)C2=CC3=C(C=C2)N=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7481076.png)
![N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7481077.png)
![N-[2-(4-chlorophenoxy)ethyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B7481089.png)
![2-[[4-(4-phenylbenzoyl)piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7481095.png)
![N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B7481100.png)
![N-ethyl-N-[(3-fluorophenyl)methyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B7481101.png)
![N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-phenylsulfanylacetamide](/img/structure/B7481102.png)
![N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide](/img/structure/B7481110.png)



